Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H27N3O4 and a molecular weight of 349.43 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It has been screened for its antibacterial activities against two gram-positive strains (staphylococcus aureus and bacillus subtilis) and two gram-negative strains (escherichia coli and pseudomonas aeruginosa) . This suggests that it may interact with bacterial proteins or enzymes that are essential for their survival.
Biochemical Pathways
Considering its antibacterial properties, it might disrupt essential biochemical pathways in bacteria, leading to their death .
Result of Action
Its antibacterial activity suggests that it may cause bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl hydrazine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(2-(tert-butoxycarbonyl)hydrazino)piperidine-1-carboxylate
- 4-[2-(tert-butoxycarbonyl)hydrazino]-1-piperidinecarboxylic acid benzyl ester
Uniqueness
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a hydrazinyl group and a tert-butoxycarbonyl protecting group. These features confer distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCELIGHSCQKNIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468822 | |
Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280111-50-4 | |
Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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